molecular formula C14H11Cl2NO2 B2936090 (2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide CAS No. 300813-76-7

(2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B2936090
CAS No.: 300813-76-7
M. Wt: 296.15
InChI Key: QFEJQENMJXBYMO-FNORWQNLSA-N
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Description

(2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is a cinnamamide derivative characterized by a 2,4-dichlorophenyl anilide group and a 5-methylfuran-2-yl substituent on the α,β-unsaturated carbonyl scaffold.

Properties

IUPAC Name

(E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-13-6-3-10(15)8-12(13)16/h2-8H,1H3,(H,17,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEJQENMJXBYMO-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: 2,4-dichloroaniline, 5-methylfuran-2-carboxylic acid, and appropriate reagents for amide bond formation.

    Amide Bond Formation: The carboxylic acid group of 5-methylfuran-2-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated intermediate is then reacted with 2,4-dichloroaniline to form the desired amide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.

    Reduction: The amide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Biological Activity: Compounds with similar structures are often investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals targeting specific diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its structural similarity to known agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The target compound’s structure differs from common analogs in two key regions:

  • Anilide moiety : The 2,4-dichlorophenyl group is a recurring motif in antimicrobial cinnamanilides (e.g., compounds 2d–2j in ).
  • Cinnamoyl substituent : The 5-methylfuran-2-yl group is distinct from the chlorinated phenyl or trifluoromethylphenyl groups seen in analogs (e.g., compounds 1j, 2p in ).
Table 1: Key Substituent Comparisons
Compound Anilide Substituent Cinnamoyl Substituent Key Biological Activities
Target compound 2,4-dichlorophenyl 5-methylfuran-2-yl Inferred antimicrobial potential
(2E)-N-(3-Cl-Ph)-3-(3,4-Cl₂-Ph)prop-2-enamide (2e, ) 2-chlorophenyl 3,4-dichlorophenyl Broad-spectrum antibacterial activity
(2E)-N-[4-(CF₃)Ph]-3-(3,4-Cl₂-Ph)prop-2-enamide (2j, ) 4-trifluoromethylphenyl 3,4-dichlorophenyl Submicromolar activity against MRSA, low cytotoxicity
(2E)-3-(4-Cl-Ph)-N-(2,4-Cl₂-Ph)prop-2-enamide (1n, ) 2,4-dichlorophenyl 4-chlorophenyl Moderate antistaphylococcal activity

Antimicrobial Activity

Chlorinated cinnamanilides consistently exhibit potent activity against Gram-positive bacteria, including MRSA and mycobacterial strains. For example:

  • 3,4-Dichlorocinnamanilides (e.g., 2j, 2k) show submicromolar MIC values against S. aureus and MRSA, outperforming ampicillin .
  • Trifluoromethyl-substituted analogs (e.g., 1j, 2p) demonstrate dual antistaphylococcal and anti-enterococcal activity (MICs 0.15–5.57 µM) .

The target compound’s 5-methylfuran group may reduce antibacterial efficacy compared to chlorinated analogs, as electron-withdrawing groups (e.g., Cl, CF₃) enhance activity by increasing lipophilicity and membrane penetration . However, the methylfuran’s electron-donating nature could modulate selectivity or reduce cytotoxicity.

Cytotoxicity and Lipophilicity

Lipophilicity (log D) is a critical determinant of both antimicrobial activity and cytotoxicity:

  • High log D values (e.g., 3,4-dichlorocinnamanilides) correlate with strong antibacterial effects but increased cytotoxicity in serum-free conditions .
  • Compound 2j (log D ~4.5) shows negligible cytotoxicity against mammalian cells, attributed to balanced hydrophobicity .

This aligns with findings that less lipophilic derivatives (e.g., 1n) exhibit lower cytotoxicity but require higher MICs .

Structural Similarity and Pharmacophore Analysis

Principal component analysis (PCA) and Tanimoto similarity metrics () reveal:

  • Chlorinated isomers (e.g., 2e vs. 2f) show distinct activity profiles despite minor structural differences.
  • Nitro- and trifluoromethyl-substituted analogs (e.g., 17, 18 in ) cluster separately due to electronic effects .

The target compound’s methylfuran substituent introduces steric and electronic dissimilarities, likely placing it outside high-activity clusters dominated by chlorinated/trifluoromethylated analogs.

Biological Activity

(2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, also known by its CAS number 514822-06-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and associated case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H17Cl2N O
Molecular Weight305.22 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point431.3 ± 45.0 °C
LogP4.73

The biological activity of (2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival, particularly histone deacetylases (HDACs). This inhibition can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
  • Antioxidant Activity : Studies suggest that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells and tissues, potentially reducing inflammation and cellular damage.
  • Antimicrobial Properties : Preliminary research indicates that (2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide may possess antimicrobial activity against various pathogens, although specific mechanisms remain to be elucidated.

Case Study 1: Cancer Cell Lines

A study involving human cancer cell lines demonstrated that treatment with (2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide resulted in a significant decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study 2: Antimicrobial Efficacy

In vitro assays conducted against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. These findings suggest potential applications in treating bacterial infections.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of (2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide:

  • Cytotoxicity : The compound displayed cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.
  • Mechanistic Insights : Mechanistic studies revealed that the compound's anticancer effects are mediated through cell cycle arrest at the G1 phase and subsequent induction of apoptosis.
  • Synergistic Effects : When combined with other chemotherapeutic agents, (2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide demonstrated synergistic effects, enhancing the overall efficacy of treatment regimens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthesis involves coupling 2,4-dichloroaniline with a pre-functionalized (E)-configured propenamide intermediate. For example, esterification of 5-methylfuran-2-carboxylic acid followed by condensation with a β-keto ester intermediate could yield the enamide backbone. Key parameters include temperature control (60–80°C) and acid/base catalysis (e.g., H₂SO₄ or NaOEt) to stabilize stereochemistry . Solvent selection (e.g., DMF or THF) impacts yield; inert atmospheres minimize oxidation .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration (E/Z) of this compound?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR can distinguish E/Z isomers by analyzing spatial proximity of protons. For instance, in the (E)-isomer, the furan methyl group and dichlorophenyl protons exhibit distinct NOE correlations. X-ray crystallography (as applied in structurally similar enethioamide analogs) provides definitive confirmation of spatial arrangement . UV-Vis spectroscopy may also detect conjugation shifts in the enamide system .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Solubility in aqueous buffers can be enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation. For organic phase studies, dichloromethane or ethyl acetate are suitable due to the compound’s aromatic and nonpolar moieties . Pre-formulation studies with dynamic light scattering (DLS) help assess colloidal stability .

Advanced Research Questions

Q. What strategies mitigate data variability in biological activity assays caused by compound degradation?

  • Methodological Answer : Degradation under ambient conditions (e.g., light, humidity) can be minimized by storing solutions in amber vials at –20°C. Continuous cooling during assays (e.g., 4°C) stabilizes the compound, as observed in similar enamide stability studies . High-performance liquid chromatography (HPLC) with photodiode array detection monitors degradation products in real time .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding pockets by aligning the dichlorophenyl and furan groups with hydrophobic regions of targets. Density Functional Theory (DFT) calculations optimize ligand conformations and predict binding affinities . Pharmacophore modeling (e.g., Phase) highlights essential features like hydrogen-bond acceptors in the enamide group .

Q. What experimental designs resolve contradictions in reported anti-inflammatory activity of structurally related enamide derivatives?

  • Methodological Answer : Dose-response curves (IC₅₀) across multiple cell lines (e.g., RAW 264.7 macrophages) clarify potency variations. Transcriptomic profiling (RNA-seq) identifies off-target effects that may skew results. Comparative studies with analogs (e.g., nitro-phenyl substitutions) isolate structural determinants of activity .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions, and what degradation pathways dominate?

  • Methodological Answer : Forced degradation studies (e.g., 0.1% H₂O₂ for oxidation, pH 1–13 buffers for hydrolysis) monitored via LC-MS reveal primary degradation pathways. The enamide bond is susceptible to hydrolysis under alkaline conditions, while the dichlorophenyl group resists oxidation. Accelerated stability testing (40°C/75% RH) quantifies shelf-life using Arrhenius modeling .

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